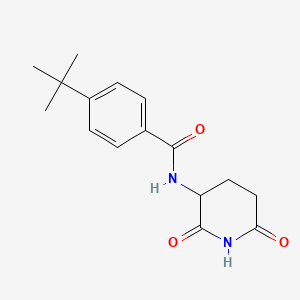
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide, also known as DOP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DOP is a synthetic molecule that was first synthesized in 2011 by researchers at the University of Illinois. Since then, DOP has been studied extensively for its potential use in treating a variety of diseases and disorders.
作用機序
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has also been shown to inhibit the activity of the protein AKT, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative diseases, N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to have neuroprotective effects and improve cognitive function. N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has also been shown to have anti-inflammatory effects and inhibit the production of reactive oxygen species (ROS).
実験室実験の利点と制限
One advantage of using N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide in lab experiments is that it is a synthetic molecule that can be easily synthesized in large quantities. N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide is also relatively stable and can be stored for long periods of time. One limitation of using N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide. One area of research could focus on optimizing the synthesis process to make N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide more cost-effective and easier to produce. Another area of research could focus on identifying the specific enzymes and proteins that N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide targets and understanding their role in disease. Additionally, future research could explore the potential use of N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide in combination with other therapeutic agents to enhance its effectiveness.
合成法
The synthesis of N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide involves a multi-step process that begins with the reaction of 2,6-dimethoxybenzoyl chloride with piperidine to form N-(2,6-dimethoxybenzoyl)piperidine. This intermediate is then reacted with phosgene to form N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide.
科学的研究の応用
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been studied for its potential use in treating a variety of diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-9-4-3-5-10(21-2)12(9)14(19)15-8-6-7-11(17)16-13(8)18/h3-5,8H,6-7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYANUHSXBAVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














